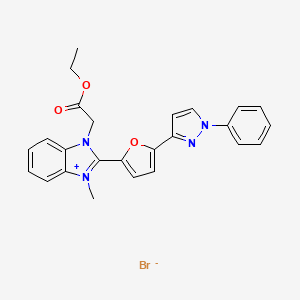

C25H23BrN4O3

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide

CAS No.: 72829-17-5

Cat. No.: VC18465119

Molecular Formula: C25H23N4O3.Br

C25H23BrN4O3

Molecular Weight: 507.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72829-17-5 |

|---|---|

| Molecular Formula | C25H23N4O3.Br C25H23BrN4O3 |

| Molecular Weight | 507.4 g/mol |

| IUPAC Name | ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate;bromide |

| Standard InChI | InChI=1S/C25H23N4O3.BrH/c1-3-31-24(30)17-28-21-12-8-7-11-20(21)27(2)25(28)23-14-13-22(32-23)19-15-16-29(26-19)18-9-5-4-6-10-18;/h4-16H,3,17H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | DOIGBRIYFULADW-UHFFFAOYSA-M |

| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Br-] |

Introduction

Basic Attributes and Nomenclature

Chemical Identity

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide is systematically identified by its IUPAC name: ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate bromide . The compound’s molecular formula, C25H23BrN4O3, reflects its hybrid aromatic-heterocyclic architecture, combining benzimidazole, furan, and pyrazole moieties .

Table 1: Key Identifiers

Structural Characteristics

The compound’s structure is defined by a benzimidazolium cation paired with a bromide anion. Critical substituents include:

-

A 2-ethoxy-2-oxoethyl group at position 1, contributing ester functionality.

-

A methyl group at position 3, enhancing steric bulk.

-

A 5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl group at position 2, introducing π-conjugation and hydrogen-bonding sites .

The Standard InChIKey (DOIGBRIYFULADW-UHFFFAOYSA-M) and SMILES notation (CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Br-]) encode its stereochemical and connectivity details .

Synthesis and Production

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Benzimidazole cyclization | HCl, reflux, 12–24 hrs | Cyclize diamine to benzimidazole |

| Alkylation | Ethyl bromoacetate, K2CO3, DMF | Introduce ethoxy-oxoethyl group |

| Cross-coupling | Pd(PPh3)4, Na2CO3, DME/H2O | Attach furan-pyrazole substituent |

Purification and Characterization

Post-synthesis, the product is purified via recrystallization (ethanol/water) and characterized by:

-

NMR Spectroscopy: 1H NMR (δ 1.3 ppm for ethoxy CH3, δ 7.2–8.1 ppm for aromatic protons).

-

Elemental Analysis: Confirmation of Br content (theoretical 15.75%) .

Physicochemical Properties

Computational Descriptors

The compound exhibits:

-

Topological Polar Surface Area (TPSA): 66.1 Ų, suggesting moderate solubility in polar solvents .

-

LogP: Estimated 3.93, indicating hydrophobic character.

Table 3: Computed Physicochemical Parameters

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 507.4 g/mol | ESI-MS |

| TPSA | 66.1 Ų | Ertl’s method |

| LogP | 3.93 | XLogP3 |

| Hydrogen Bond Acceptors | 5 | Lipinski’s rule |

| Application | Rationale | Challenges |

|---|---|---|

| Antifungal coatings | Cationic nature disrupts cell membranes | Toxicity profiling needed |

| OLED emissive layers | Conjugated system emits blue light | Synthesis scalability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume